Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate is a piperazine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting central nervous system disorders, antiviral agents, and enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the trifluoromethyl group contributes to improved metabolic stability and binding affinity due to its electronegativity and lipophilicity .
Properties
IUPAC Name |
tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-4-6-15(7-5-14)10(11,12)13/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNMAXBROYLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl piperazine-1-carboxylate with trifluoromethylating agents under controlled conditions. For instance, a facile method to introduce trifluoromethyl groups on secondary amines has been developed, which avoids the use of expensive and hazardous reagents . This method results in the formation of this compound as a crystalline solid, demonstrating a clean reaction procedure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and transition metal-free synthesis has been explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions with aryl halides, facilitated by catalysts such as CuBr and bases like K3PO4.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoromethylating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various trifluoromethylated derivatives, while coupling reactions can produce complex arylated compounds.
Biological Activity
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine Ring: A common motif in many pharmaceutical agents.
- Trifluoromethyl Group: Enhances lipophilicity, potentially improving membrane permeability.
- Tert-butyl Group: Contributes to the compound's stability and solubility.
The molecular formula for this compound is with a molecular weight of approximately 330.35 g/mol.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating its entry into cells. Once inside, it can modulate the activity of specific biological targets, leading to diverse pharmacological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties: Some derivatives have shown significant antimicrobial activity against various pathogens.
- Anticonvulsant Activity: Similar piperazine derivatives have demonstrated broad-spectrum anticonvulsant effects in animal models .
- Potential as Antidepressants and Antipsychotics: Piperazine derivatives are often explored for their effects on neurotransmitter systems, suggesting potential applications in treating mood disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against certain bacterial strains; potential for drug development. |
| Anticonvulsant | Demonstrated efficacy in seizure models; potential for epilepsy treatment. |
| Neuropharmacological | Investigated for antidepressant and antipsychotic properties. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticonvulsant Efficacy : In a study involving hybrid piperazine derivatives, compounds exhibited significant anticonvulsant activity in maximal electroshock (MES) tests. The presence of a trifluoromethyl group was noted to enhance efficacy .
- Antimicrobial Screening : A screening of various piperazine derivatives revealed that those with trifluoromethyl substitutions displayed improved antimicrobial properties against resistant strains of bacteria, highlighting their potential as therapeutic agents .
- Pharmacokinetic Studies : Research into similar compounds indicated that modifications to the piperazine structure could significantly alter binding affinities and biological activities. Studies suggest that the trifluoromethyl group may enhance interactions with specific receptors, influencing both efficacy and safety profiles .
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate has the molecular formula and a molecular weight of approximately 254.249 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which can improve its interaction with biological targets, potentially influencing pharmacokinetic properties .
Medicinal Chemistry Applications
1. Drug Development:
The compound is recognized as a lead candidate for developing new therapeutic agents, particularly for neurological disorders, owing to the established efficacy of piperazine derivatives in this area. Its unique structural features allow it to serve as a scaffold for designing novel drugs targeting various diseases .
2. Anticancer Activity:
Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that modifications to the piperazine structure can lead to compounds with enhanced binding affinities and biological activities against various cancer cell lines, including breast and ovarian cancers .
3. Antimicrobial Properties:
The compound's structural similarities with other known antimicrobial agents suggest potential antibacterial activity. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus . This positions this compound as a candidate for further exploration in antimicrobial drug development.
Case Study 1: Anticancer Activity
A study evaluated the growth inhibition of various piperazine derivatives against human cancer cell lines. This compound was included in a library of compounds tested against cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The results indicated moderate to high cytotoxicity, particularly in compounds with bulky substituents like trifluoromethyl groups, highlighting the importance of structural modifications in enhancing efficacy .
Case Study 2: Antimicrobial Screening
In a screening for new antimicrobial agents, this compound was assessed for its activity against a panel of clinically relevant bacterial strains. The compound exhibited promising results against several Gram-positive bacteria, suggesting its potential as a lead compound in the search for new antibiotics amid rising antibiotic resistance .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (Compound 9, ) : Features a para-substituted trifluoromethylphenyl group. The electron-withdrawing -CF₃ group enhances aromatic electrophilic substitution resistance, making this compound suitable for palladium-catalyzed cross-coupling reactions. Reported yield: 85% .
- Tert-butyl 4-(3-(trifluoromethyl)phenethyl)piperazine-1-carboxylate (10y, ) : Contains a meta-trifluoromethylphenethyl chain. The extended alkyl linker increases hydrophobicity, influencing pharmacokinetic properties. Synthesized in 73% yield as a colorless oil .
- Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 840491-84-1, ) : Incorporates a formyl (-CHO) group at the 2-position of the phenyl ring, enabling further functionalization (e.g., Schiff base formation). Molecular formula: C₁₇H₂₁F₃N₂O₃ .
Heterocyclic Modifications
- Used in heterocyclic drug development .
- Tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11, ) : The trifluoromethyl group at the pyridine 5-position results in lower purity (84.7%) compared to its 4-substituted analog A10 (92.4% purity), likely due to steric hindrance during synthesis .
Physicochemical Properties
- Stability : Boc-protected derivatives (e.g., A10, 9) show superior stability in acidic conditions compared to deprotected analogs, making them ideal for multi-step syntheses .
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate?
The synthesis typically involves reacting a trifluoromethyl-substituted piperazine precursor with tert-butyl chloroformate under basic conditions. Key steps include:
- Nucleophilic substitution : Piperazine reacts with tert-butyl chloroformate in solvents like dichloromethane or tetrahydrofuran (THF), using bases such as triethylamine or sodium carbonate to neutralize HCl byproducts .
- Functionalization : Subsequent reactions introduce the trifluoromethyl group via fluorination or coupling with trifluoromethyl-containing reagents.
- Optimization : Reaction parameters (e.g., temperature, solvent polarity) are adjusted to maximize yield (typically 60–85%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm in 1H) and carbamate carbonyl (δ ~155 ppm in 13C) .
- HPLC : Monitors reaction progress and purity (>97% by reverse-phase HPLC) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 295.1) .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Q. How do substituents like the trifluoromethyl group influence the compound’s reactivity?
The trifluoromethyl group acts as a strong electron-withdrawing group, enhancing:
- Lipophilicity : Improves membrane permeability, critical for biological activity .
- Regioselectivity : Directs electrophilic substitution to specific positions on the piperazine ring .
- Metabolic Stability : Reduces oxidative degradation in pharmacological studies .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of this compound?
- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., chloroformate addition) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while dichloromethane aids in easy extraction .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to improve efficiency .
- Automation : Continuous flow reactors in industrial settings reduce batch variability and increase scalability .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the trifluoromethyl group and the piperazine ring .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR spectra for comparison with experimental data .
- Isotopic Labeling : Use 19F NMR to track trifluoromethyl group behavior in complex mixtures .
Q. What methodological considerations are vital when designing interaction studies for this compound’s biological activity?
- Receptor Binding Assays : Use radioligand displacement (e.g., [3H]-labeled analogs) to measure binding affinity (Ki values) for targets like GPCRs or kinases .
- Cellular Models : Assess functional activity (e.g., cAMP modulation for GPCRs) in HEK293 or CHO cells .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing trifluoromethyl with cyano or nitro groups) to isolate pharmacological contributions of specific substituents .
- Pharmacokinetics : Evaluate metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
